(2-Acetyl-6-methoxypyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position. It is a derivative of pyridine and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides . These methods provide efficient and regioselective routes to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cationic half-sandwich rare-earth catalysts has been reported to provide an efficient and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Acetyl-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Piperidine Derivatives: Another class of nitrogen heterocycles with significant pharmaceutical applications.
Uniqueness
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxy, and acetic acid functionalities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-acetyl-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)8-3-7(5-10(13)14)4-9(11-8)15-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
IMOQRLFONGQXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.